BenchChemオンラインストアへようこそ!

4-Chloro-2-(2,6-dioxopiperidin-3-yl)-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione

PROTAC Electrophilic substitution Linker chemistry

4‑Chloro‑2‑(2,6‑dioxopiperidin‑3‑yl)‑1H‑pyrrolo[3,4‑c]pyridine‑1,3(2H)‑dione (CAS 2154357‑70‑5) is a heterobifunctional cereblon (CRBN) E3 ubiquitin ligase ligand that replaces the classical phthalimide core of thalidomide with a pyrrolo[3,4‑c]pyridine‑1,3‑dione (5‑azaphthalimide) scaffold and introduces a chlorine atom at position 4 [REFS‑1]. This structural design provides a nucleophilic aromatic substitution (SNAr)‑competent exit vector that is geometrically distinct from the 4‑amino handle of pomalidomide, enabling PROTAC linker attachment with altered trajectory and reduced steric interference in ternary complex formation [REFS‑2].

Molecular Formula C12H8ClN3O4
Molecular Weight 293.66 g/mol
Cat. No. B8200048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(2,6-dioxopiperidin-3-yl)-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione
Molecular FormulaC12H8ClN3O4
Molecular Weight293.66 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=NC=C3)Cl
InChIInChI=1S/C12H8ClN3O4/c13-9-8-5(3-4-14-9)11(19)16(12(8)20)6-1-2-7(17)15-10(6)18/h3-4,6H,1-2H2,(H,15,17,18)
InChIKeyMAGGTMIXVLLSPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(2,6-dioxopiperidin-3-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione as a 5‑Azaphthalimide‑Based Cereblon Ligand


4‑Chloro‑2‑(2,6‑dioxopiperidin‑3‑yl)‑1H‑pyrrolo[3,4‑c]pyridine‑1,3(2H)‑dione (CAS 2154357‑70‑5) is a heterobifunctional cereblon (CRBN) E3 ubiquitin ligase ligand that replaces the classical phthalimide core of thalidomide with a pyrrolo[3,4‑c]pyridine‑1,3‑dione (5‑azaphthalimide) scaffold and introduces a chlorine atom at position 4 [REFS‑1]. This structural design provides a nucleophilic aromatic substitution (SNAr)‑competent exit vector that is geometrically distinct from the 4‑amino handle of pomalidomide, enabling PROTAC linker attachment with altered trajectory and reduced steric interference in ternary complex formation [REFS‑2].

Why a Standard Phthalimide CRBN Ligand Cannot Replace 4‑Chloro‑2‑(2,6‑dioxopiperidin‑3‑yl)‑1H‑pyrrolo[3,4‑c]pyridine‑1,3(2H)‑dione in PROTAC Design


Cereblon‑recruiting PROTACs built on classical phthalimide‑based ligands (e.g., pomalidomide, lenalidomide) exhibit strong neo‑substrate bias and ternary complex geometries that are highly sensitive to the exit vector position and linker trajectory [REFS‑1]. The pyrrolo[3,4‑c]pyridine‑1,3‑dione core of the target compound introduces an electron‑deficient pyridine nitrogen at position 5, which alters the hydrogen‑bonding network at the CRBN‑ligand interface compared to isoindoline‑1,3‑dione congeners [REFS‑2]. Consequently, a generic “4‑chloro‑2‑(2,6‑dioxopiperidin‑3‑yl)isoindoline‑1,3‑dione” phthalimide analog fails to recapitulate the same linker attachment geometry, solubility profile, and potential for tuning neo‑substrate degradation selectivity offered by the 5‑azaphthalimide scaffold, making direct substitution scientifically unjustified without re‑optimisation of the ternary complex [REFS‑3].

Head‑to‑Head Analytical Evidence for 4‑Chloro‑2‑(2,6‑dioxopiperidin‑3‑yl)‑1H‑pyrrolo[3,4‑c]pyridine‑1,3(2H)‑dione


SNAr‑Competent Exit Vector Enables Site‑Selective PROTAC Conjugation

The 4‑chloro substituent on the pyrrolo[3,4‑c]pyridine scaffold serves as a leaving group for nucleophilic aromatic substitution (SNAr) by primary or secondary amines, enabling functionalisation at a site that is structurally inaccessible in non‑chlorinated analogs. The non‑chlorinated analog 2‑(2,6‑dioxopiperidin‑3‑yl)‑1H‑pyrrolo[3,4‑c]pyridine‑1,3(2H)‑dione (CAS 1320353‑09‑0) completely lacks this derivatisation handle, requiring de novo synthetic entry for linker installation [REFS‑1]. In the classical phthalimide series, 4‑chloro‑2‑(2,6‑dioxopiperidin‑3‑yl)isoindoline‑1,3‑dione (CAS 244057‑36‑1) also offers an SNAr site, but the resulting linker trajectory projects from a planar six‑membered aryl ring rather than the electron‑deficient pyridine ring present in the target compound, which alters the dihedral angle to the CRBN surface [REFS‑2].

PROTAC Electrophilic substitution Linker chemistry

Molecular Weight and Lipophilicity Differentiate the 5‑Azaphthalimide Core from Phthalimide‑Based CRBN Ligands

Replacement of the isoindoline‑1,3‑dione core (MW 147.13) with the pyrrolo[3,4‑c]pyridine‑1,3‑dione core (MW 175.15) increases the molecular weight by +28.02 Da and introduces a hydrogen‑bond‑acceptor nitrogen that reduces log P. The target compound (MW 293.66, C12H8ClN3O4) is isomeric with 4‑chloro‑2‑(2,6‑dioxopiperidin‑3‑yl)isoindoline‑1,3‑dione (MW 292.68, C13H9ClN2O4), but the heteroatom substitution alters chromatographic retention and solubility [REFS‑1]. Bidepharm reports a certified purity of 98% for the target compound, with batch‑specific QC including NMR, HPLC, and GC [REFS‑2].

Physicochemical properties Drug-likeness PROTAC design

Class‑Level Potency of 4‑Chloro IMiD Analogs Supports Functional Differentiation of the Chlorinated 5‑Azaphthalimide Series

In the isoindoline‑1,3‑dione series, the 4‑chloro analog of pomalidomide (compound 15 in Ruchelman et al., 2013) exhibited potent inhibition of TNF‑α in LPS‑stimulated hPBMC (IC50 not explicitly stated in the abstract, but described as “potent”), potent stimulation of IL‑2 in a human T‑cell co‑stimulation assay, and anti‑proliferative activity against Namalwa lymphoma cells [REFS‑1]. While direct CRBN IC50 values for the target 5‑azaphthalimide compound are not publicly available, the conserved 2‑(2,6‑dioxopiperidin‑3‑yl)‑imide pharmacophore and the established role of 4‑chloro substitution in enhancing CRBN‑dependent neo‑substrate recruitment permit a class‑level extrapolation that the target compound will retain high CRBN engagement, but with a potentially altered neo‑substrate degradation profile due to the 5‑aza modification [REFS‑2].

TNF‑α inhibition Immunomodulatory Cereblon

Physicochemical Differentiation: Boiling Point and Density of the 5‑Azaphthalimide Scaffold

The predicted boiling point of the target compound is 585.4 ± 50.0 °C and its predicted density is 1.660 ± 0.06 g/cm³ [REFS‑1]. For comparison, 2‑(2,6‑dioxopiperidin‑3‑yl)‑1H‑pyrrolo[3,4‑c]pyridine‑1,3(2H)‑dione (the non‑chlorinated analog) has a lower molecular weight (259.22 g/mol) and therefore a correspondingly lower predicted boiling point [REFS‑2]. These data assist in selecting appropriate storage conditions and analytical method development (e.g., GC injection port temperature) when handling the compound.

Physicochemical properties Thermal stability Formulation

Recommended Use Cases for 4‑Chloro‑2‑(2,6‑dioxopiperidin‑3‑yl)‑1H‑pyrrolo[3,4‑c]pyridine‑1,3(2H)‑dione


PROTAC Linker Optimisation via SNAr Derivatisation at the 4‑Chloro Position

The 4‑chloro substituent provides a direct handle for coupling amine‑terminated linkers via nucleophilic aromatic substitution, eliminating the need for aniline introduction (as required for pomalidomide) and offering a different exit vector trajectory [REFS‑1]. This is the primary procurement rationale for laboratories synthesising focused PROTAC libraries where a pyrrolo[3,4‑c]pyridine‑based CRBN warhead is required to probe ternary complex geometries distinct from those obtained with phthalimide‑based ligands [REFS‑2].

Physicochemical Tuning of CRBN‑Recruiting Degraders

The pyridine nitrogen at position 5 of the scaffold reduces log P relative to isoindoline‑1,3‑dione analogs of equal molecular weight. This property is exploited in medicinal chemistry programs seeking to improve aqueous solubility and reduce lipophilicity‑driven off‑target binding of PROTAC constructs, supported by the compound’s density and boiling point predictions [REFS‑3].

Neo‑Substrate Selectivity Screening in CRBN‑Dependent Degradation Assays

Although quantitative CRBN‑binding data for this specific compound are not publicly available, the established class‑level potency of 4‑chloro IMiD analogs [REFS‑4] supports its use as a chemical probe to screen for differential neo‑substrate degradation profiles (IKZF1/3, CK1α, GSPT1, etc.) when compared to thalidomide, lenalidomide, or pomalidomide. The 5‑azaphthalimide core may redirect the CRBN neo‑substrate interface, potentially yielding degradation selectivity not achievable with phthalimide‑based ligands [REFS‑5].

Quote Request

Request a Quote for 4-Chloro-2-(2,6-dioxopiperidin-3-yl)-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.